molecular formula C28H36N4O4S B570860 Lurasidone Sulfone CAS No. 1644295-09-9

Lurasidone Sulfone

Cat. No.: B570860
CAS No.: 1644295-09-9
M. Wt: 524.68
InChI Key: MAVBUKOHERNHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Sulfone (CAS 1644295-09-9) is a significant metabolite and process-related impurity of Lurasidone hydrochloride, an atypical antipsychotic medication used to treat schizophrenia and bipolar depression . As a reference standard, it is essential for analytical research and development, playing a critical role in quality control and compliance activities. Researchers utilize this compound in methods development and validation, facilitating the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure product safety and meet regulatory guidelines. Lurasidone, the parent drug, is a benzisothiazole derivative whose therapeutic effects are primarily attributed to its antagonism at dopamine D2 and serotonin 5-HT2A receptors, with additional actions on 5-HT7 receptors . The sulfone derivative is supplied with a guaranteed purity of 95% or higher (by HPLC) and is characterized by supporting documentation, including a Certificate of Analysis (COA) and spectral data (HNMR, CNMR, Mass, HPLC, IR) to support research reproducibility . This product is intended for research purposes within laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1644295-09-9

Molecular Formula

C28H36N4O4S

Molecular Weight

524.68

InChI

InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2

InChI Key

MAVBUKOHERNHBQ-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Synonyms

2-((2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Origin of Product

United States

Preparation Methods

Role of (3aR,7aR)-4′-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium Methanesulfonate

The methanesulfonate salt (Compound II) serves as a critical intermediate, enabling efficient conversion to lurasidone free base through quaternary ammonium chemistry. As detailed in US10196400B2, this intermediate is synthesized via nucleophilic substitution between Compound III (trans-cyclohexane-1,2-dicarboximide) and Compound IV (3-piperazinyl-1,2-benzisothiazole) in a protic solvent system.

Solvent Optimization

  • Isopropyl Alcohol (IPA)/Water Systems : A 3:1 IPA-to-water ratio achieves 90% yield with 99.79% HPLC purity, as demonstrated in Table 1. Excess water (>1:1 ratio) reduces yield to 53.8% due to premature precipitation.

  • Temperature Control : Maintaining the reaction at 85°C ensures complete conversion, while cooling to 20–30°C facilitates crystallization.

Industrial-Scale Purification Strategies

Residual Solvent Mitigation

Post-synthesis purification targets acetone reduction from 10,683 ppm to <5,000 ppm using IPA:water (3:1) recrystallization (Table 3). This protocol involves:

  • Dissolving crude lurasidone hydrochloride in heated IPA (85°C)

  • Gradual water addition to induce supersaturation

  • Cooling to 25°C for controlled crystallization

Comparative Analysis of Crystallization Solvents

Solvent SystemResidual Acetone (ppm)Yield (%)Purity (%)
IPA:Water (3:1)2,8178899.82
Acetone Only10,6837297.45

Data adapted from US10196400B2 demonstrates IPA/water systems reduce acetone content by 73.6% versus acetone-only methods.

Alternative Synthetic Routes

Polar Aprotic Solvent Method (CN102911169B)

The Chinese patent CN102911169B discloses a distinct approach using polar aprotic solvents (e.g., DMF, DMSO) at 50–150°C:

  • React trans-cyclohexane-1,2-dicarboximide with 3-piperazinyl-1,2-benzisothiazole

  • Employ inorganic bases (K₂CO₃, Cs₂CO₃) as catalysts

  • Achieve 85–92% yield through simplified workup procedures

This method eliminates quaternary salt intermediates but requires strict control of aprotics’ hygroscopicity to maintain reaction efficiency.

Quality Control Metrics

Chromatographic Purity Standards

  • HPLC Criteria : USP methods require ≤0.15% individual impurities and ≤0.5% total impurities.

  • Key Impurities :

    • Des-benzisothiazole byproduct (<0.1%)

    • Cyclohexane ring-opened adducts (<0.05%)

Post-purification batches consistently meet ICH Q3A guidelines, with residual solvents below 3,000 ppm for Class 3 solvents.

Process Economics and Scalability

Cost-Benefit Analysis of IPA vs. Methanol Systems

ParameterIPA SystemMethanol System
Solvent Cost ($/kg)1.450.89
Yield Loss (%)5.212.7
Purity (%)99.898.9

Despite higher solvent costs, IPA systems provide 7.5% greater net profitability due to reduced yield losses and rework requirements .

Scientific Research Applications

Schizophrenia Treatment

Lurasidone is primarily used as an atypical antipsychotic for treating schizophrenia. It acts as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional effects on serotonin 5-HT1A and 5-HT7 receptors, contributing to its antipsychotic and antidepressant properties .

Clinical Efficacy :

  • Randomized Controlled Trials : Studies indicate that lurasidone is effective in reducing both positive and negative symptoms of schizophrenia. Patients typically achieve optimal responses at doses ranging from 40 to 80 mg per day .
  • Long-term Benefits : Longitudinal studies suggest that lurasidone helps prevent relapse with minimal metabolic side effects, making it a suitable option for long-term treatment .

Bipolar Depression Treatment

Lurasidone has also been approved for the treatment of bipolar depression. Its unique receptor profile allows it to address depressive episodes effectively.

Key Findings :

  • FDA Approval : The drug received FDA approval for bipolar depression in 2013, marking it as the first medication approved for both monotherapy and adjunctive therapy with lithium or valproate .
  • Systematic Reviews : Reviews indicate that lurasidone is effective in managing acute episodes of bipolar depression, demonstrating a favorable safety profile compared to other treatments .

Pediatric Applications

Recent studies have explored the use of lurasidone in adolescents with complex mental disorders. A retrospective case-note audit involving six adolescents revealed positive clinical responses in three cases, with no significant adverse effects reported . This suggests potential for lurasidone in treating challenging cases among younger populations.

Oncology Applications

Recent research has indicated that lurasidone may have applications beyond psychiatry, particularly in oncology. A study demonstrated that lurasidone sensitizes cancer cells to osimertinib, a medication used for treating certain types of lung cancer. This combination therapy showed promising results in inhibiting growth in osimertinib-resistant cancer cells both in vitro and in vivo .

Summary Table of Clinical Applications

Application AreaFindingsReferences
SchizophreniaEffective in reducing positive/negative symptoms; minimal metabolic side effects
Bipolar DepressionApproved for acute treatment; favorable safety profile
Pediatric UsePositive responses noted; further studies needed
OncologySensitizes cancer cells to osimertinib; growth-inhibitory effects observed

Mechanism of Action

Lurasidone Sulfone exerts its effects through similar mechanisms as Lurasidone. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition. By blocking these receptors, this compound can help alleviate symptoms of schizophrenia and bipolar disorder. Additionally, it may interact with other receptors, such as 5-HT7 and 5-HT1A, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Sulindac Sulfone

  • Structure : Sulindac sulfone, a metabolite of the NSAID sulindac, shares the sulfone group but differs in its core structure (a pyrrole derivative vs. lurasidone’s benzisothiazole).
  • Mechanism : Binds to voltage-dependent anion channels (VDAC1/2), inhibiting mTOR signaling in cancer models ().
  • Key Difference : Unlike lurasidone sulfone, sulindac sulfone has demonstrated antitumor activity, suggesting sulfone groups may enhance VDAC targeting in oncology ().

Quorum-Sensing (QS) Inhibitors

  • Example : AI-2 receptor antagonists identified in V. harveyi ().
  • Role of Sulfone : The sulfone group interacts with Arg215/Arg310 in LuxP, critical for disrupting bacterial communication. This highlights the sulfone’s versatility in diverse biological systems compared to this compound’s CNS focus.

Antipsychotic Comparators

  • Ziprasidone and Aripiprazole: Lurasidone (parent drug) showed non-inferiority to these agents in schizophrenia trials (PANSS score difference within 7 points), with favorable tolerability (lower weight gain risk) ().
  • Structural Contrast : Ziprasidone contains a benzisothiazole-piperazine backbone similar to lurasidone but lacks the sulfone group, which may influence metabolite stability and receptor off-target effects ().

Pharmacological and Clinical Implications of the Sulfone Moiety

Binding and Selectivity

  • VDAC Interaction: Sulindac sulfone’s sulfone group is critical for VDAC binding, a trait shared with other sulfone-containing compounds like WEHI-9625 ().
  • Receptor Affinity : Lurasidone’s weak histamine H₁ and muscarinic M₁ receptor binding contribute to its low sedation and metabolic side effects (). The sulfone derivative’s affinity for these receptors is unstudied but could differ due to polarity changes.

Data Table: Comparative Overview of Sulfone-Containing Compounds

Compound Core Structure Primary Target Therapeutic Use Key Finding(s)
This compound Benzisothiazole-SO₂ Not fully characterized Antipsychotic impurity Metabolite with undefined efficacy; safety monitored in formulations.
Sulindac Sulfone Pyrrole-SO₂ VDAC1/2, mTOR Anticancer Inhibits mTOR via VDAC binding; antitumor activity demonstrated.
QS Inhibitors Variable-SO₂ LuxP (bacterial QS) Antimicrobial Sulfone critical for disrupting bacterial communication.
Ziprasidone Benzisothiazole D₂, 5-HT₂A Schizophrenia Non-inferior to lurasidone in efficacy; higher EPS risk.

Biological Activity

Lurasidone sulfone is a metabolite of the atypical antipsychotic lurasidone, which is primarily used for the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for elucidating its therapeutic potential and pharmacological profile. This article explores the mechanisms of action, receptor interactions, and relevant case studies associated with this compound.

Lurasidone functions as a multi-receptor antagonist, primarily targeting:

  • Dopamine D2 Receptors : Lurasidone acts as a full antagonist at D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : It also interacts with several serotonin receptor subtypes:
    • 5-HT2A : Full antagonist
    • 5-HT1A : Partial agonist
    • 5-HT7 : Antagonist

These interactions contribute to lurasidone's efficacy in alleviating symptoms of schizophrenia and mood disorders, as well as its potential cognitive-enhancing effects .

Biological Activity and Pharmacokinetics

Lurasidone is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is significant for understanding drug-drug interactions that could influence therapeutic efficacy or toxicity. The pharmacokinetic properties include:

  • Bioavailability : Approximately 9–19%, significantly increased when taken with food.
  • Half-Life : About 18 hours, with steady-state concentrations achieved after approximately seven days of dosing .

Comparative Binding Affinities

The following table summarizes the binding affinities of lurasidone and its sulfone derivative at various receptors:

Receptor Type Binding Affinity (Ki in nM) Activity
D22.3Antagonist
5-HT2A0.4Antagonist
5-HT1A33Partial Agonist
5-HT710Antagonist
α1 Noradrenergic>1000Minimal Affinity
H1>1000Minimal Affinity

This table indicates that lurasidone has a strong affinity for D2 and 5-HT2A receptors while showing minimal interaction with receptors associated with adverse effects such as weight gain and sedation .

Case Study: Cognitive Impairment Reversal

In a preclinical study, lurasidone was shown to reverse cognitive impairments induced by NMDA receptor antagonists in animal models. This suggests that lurasidone may enhance cognitive function, which is particularly relevant for patients with schizophrenia who often experience cognitive deficits.

Subchronic Administration Effects

Research has demonstrated that subchronic administration of lurasidone affects serotonergic transmission. For instance, one study indicated that chronic administration enhanced serotonergic transmission by desensitizing 5-HT1A receptors, leading to altered levels of serotonin in various brain regions .

Q & A

Q. How can researchers ensure reproducibility in quantifying this compound across laboratories?

  • Methodology : Implement cross-laboratory validation using standardized reference materials (e.g., USP-grade reagents). Share calibration curves and system suitability criteria (e.g., plate height ≤20 µm in TLC). Conduct inter-laboratory comparisons via ANOVA to identify systematic errors (e.g., mobile phase preparation variability) .

Q. What protocols validate ex vivo models for this compound permeability studies?

  • Methodology : Use Franz diffusion cells with fresh excised mucosal tissues (e.g., nasal, intestinal). Normalize permeability coefficients (Papp) to a reference standard (e.g., propranolol). Validate tissue viability via transepithelial electrical resistance (TEER) ≥200 Ω·cm² pre/post experiment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lurasidone Sulfone
Reactant of Route 2
Lurasidone Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.